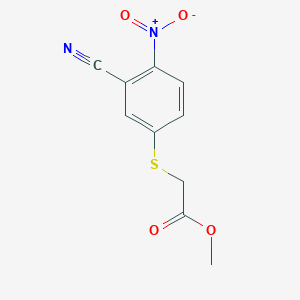

Methyl 2-(3-nitrilo-4-nitrophenylthio)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

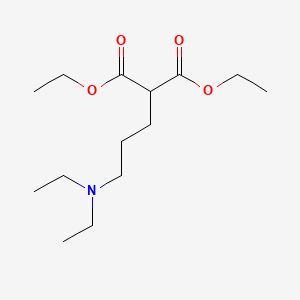

The molecule of Methyl 2-(3-nitrilo-4-nitrophenylthio)acetate contains a total of 25 bonds. There are 17 non-H bonds, 10 multiple bonds, 5 rotatable bonds, 3 double bonds, 1 triple bond, and 6 aromatic bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, were not found in the accessed sources. For precise data, it’s recommended to refer to material safety data sheets (MSDS) provided by the manufacturer or distributor .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

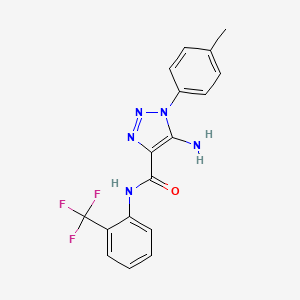

- The synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases starting from similar compounds have shown applications as antihypertensive α-blocking agents, suggesting the potential utility of these compounds in medicinal chemistry (Abdel-Wahab et al., 2008).

- Studies on photoprocesses of molecules with 2-nitrobenzyl protecting groups have provided insights into the photoinduced reactions relevant for photoprotective applications in material science and photochemistry (Bley, Schaper, & Görner, 2007).

- DNA-binding studies of new nitrosubstituted acyl thioureas have highlighted their potential anti-cancer activities, suggesting the use of similar nitrosubstituted compounds in drug discovery and biochemical research (Tahir et al., 2015).

Biological Applications

- The electrochemical investigation of enzyme activity inhibition by pesticides demonstrated the potential of nitrophenyl derivatives in studying enzyme interactions and inhibition mechanisms, relevant for environmental and toxicological studies (Reddy et al., 2013).

- Secondary metabolites isolated from marine-derived fungi, including compounds with nitro groups, have shown significant anti-inflammatory effects, underscoring the importance of these compounds in pharmaceutical research and development (Ngan et al., 2017).

Safety and Hazards

The specific safety and hazard information for Methyl 2-(3-nitrilo-4-nitrophenylthio)acetate is not available in the accessed sources. As with all chemicals, it should be handled with appropriate safety measures to prevent exposure and contamination. Always refer to the material safety data sheet (MSDS) for detailed safety and handling information .

Propiedades

IUPAC Name |

methyl 2-(3-cyano-4-nitrophenyl)sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4S/c1-16-10(13)6-17-8-2-3-9(12(14)15)7(4-8)5-11/h2-4H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPWMSHFINQTAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=CC(=C(C=C1)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-chloropyridin-2-yl)amino]-N-[3-(dimethylamino)propyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2797046.png)

![5,5-Dimethylspiro[2.3]hexan-2-amine;hydrochloride](/img/structure/B2797054.png)

![N-{[(2,4-difluorophenyl)methylidene]amino}guanidine](/img/structure/B2797059.png)

![Tert-butyl N-[3-(sulfanylmethyl)cyclobutyl]carbamate](/img/structure/B2797065.png)

![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2797066.png)